

# BIIB068 Protocol for In Vitro BTK Phosphorylation Assay

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## Compound of Interest

Compound Name: BIIB068

Cat. No.: B3025773

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## Application Note & Protocol

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## Introduction

**BIIB068** is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK), a key non-receptor tyrosine kinase involved in B-cell receptor (BCR) and Fc receptor signaling pathways.[1][2][3] Dysregulation of BTK activity is implicated in various autoimmune diseases and B-cell malignancies.[1] **BIIB068** has demonstrated significant inhibition of BTK phosphorylation, a critical step in its activation, with an IC<sub>50</sub> of 1 nM for the BTK enzyme and 0.12 μM for BTK phosphorylation in human whole blood. This document provides a detailed protocol for an in vitro BTK phosphorylation assay to evaluate the inhibitory activity of **BIIB068**.

This protocol is intended for researchers, scientists, and drug development professionals working on BTK inhibitors and related signaling pathways.

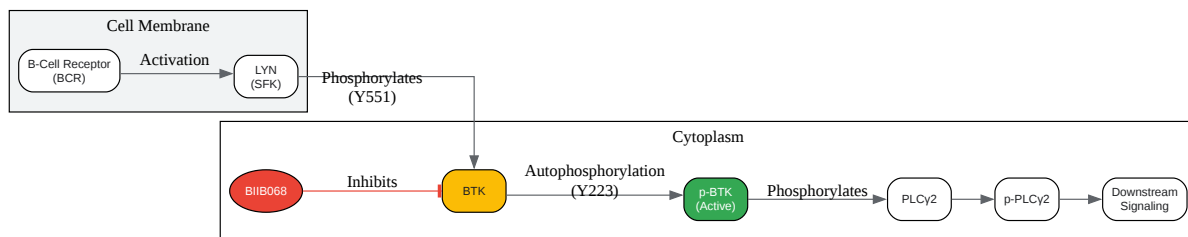
## Quantitative Data Summary

The following table summarizes the key in vitro potency and binding affinity data for **BIIB068** against BTK.

Parameter	Value	Notes
IC50 (BTK enzyme)	1 nM	In vitro biochemical assay.
Kd	0.3 nM	Binding affinity to BTK.
IC50 (Human Whole Blood BTK Phosphorylation)	0.12 µM	Cellular assay measuring inhibition of BTK phosphorylation.
IC50 (Ramos B cells - PLCy2 Phosphorylation)	0.4 µM	Downstream signaling inhibition in a human B-cell line.
IC50 (Human PBMCs - Anti-IgD induced B-cell activation)	0.11 µM	Inhibition of B-cell activation in primary human cells.
IC50 (Human PBMCs - Anti-IgM induced B-cell activation)	0.21 µM	Inhibition of B-cell activation in primary human cells.
IC50 (Neutrophils - FcγR-mediated ROS production)	54 nM	Inhibition of Fc receptor signaling in primary human neutrophils.
Kinase Selectivity	>400-fold	Selectivity for BTK over other kinases.

## BTK Signaling Pathway and BIIB068 Inhibition

The following diagram illustrates the simplified BTK signaling pathway downstream of the B-cell receptor (BCR) and the point of inhibition by **BIIB068**. Upon BCR engagement, Src-family kinases (SFKs) like LYN phosphorylate BTK at Y551, leading to its full activation. Activated BTK then autophosphorylates at Y223 and proceeds to phosphorylate downstream targets like PLCγ2, initiating a cascade of signals that lead to B-cell proliferation, differentiation, and survival. **BIIB068** acts as a reversible inhibitor, binding to BTK and preventing its phosphorylation and subsequent activation.

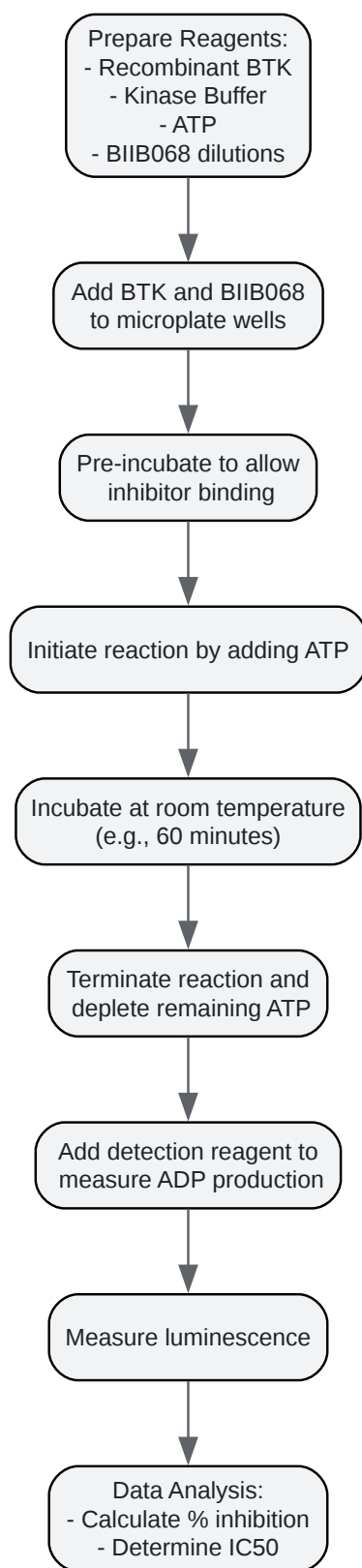


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Caption: BTK signaling pathway and **BIIB068** inhibition.

## Experimental Workflow for In Vitro BTK Phosphorylation Assay

The following diagram outlines the general workflow for determining the inhibitory effect of **BIIB068** on BTK phosphorylation in vitro.



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## References

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